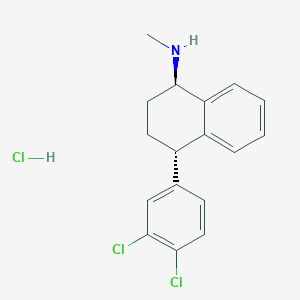

(1R,4S)-4-(3,4-Dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride

説明

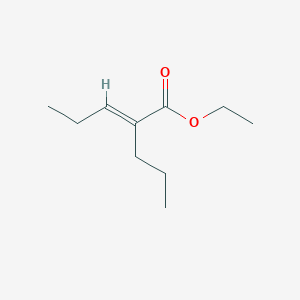

"(1R,4S)-4-(3,4-Dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride" is a compound involved in various chemical syntheses and research areas, including organic synthesis and medicinal chemistry. The compound's stereochemistry indicates specific orientations in its molecular structure, impacting its chemical reactions and properties.

Synthesis Analysis

A stereoselective process for the large-scale synthesis of this compound involves key steps including the synthesis of sulfinyl imine from (S)-tetralone and (R)-tert-butylsulfinamide, followed by stereoselective reduction. This method yields the compound with high chemical and stereochemical purity (Han et al., 2007).

Molecular Structure Analysis

The molecular structure of related compounds involves intramolecular hydrogen bonds and specific crystal structures, which are crucial for understanding the physical and chemical properties of "(1R,4S)-4-(3,4-Dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride" (Zhang et al., 2006).

Chemical Reactions and Properties

This compound's reactivity includes its role as an intermediate in the formation of more complex molecules. Its stereochemistry is crucial for its reactivity and the stereochemistry of the products derived from it. The synthesis process often emphasizes preserving stereochemical integrity to ensure the desired outcomes (Malkova et al., 2014).

Physical Properties Analysis

The physical properties, such as solubility and crystal structure, are essential for the compound's application in further chemical reactions and pharmaceutical formulations. These properties are determined by the compound's molecular structure and are critical for its handling and storage (Kliegel et al., 1989).

Chemical Properties Analysis

The chemical properties, including reactivity with various reagents, stability under different conditions, and the formation of derivatives, are foundational for using "(1R,4S)-4-(3,4-Dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride" in synthetic chemistry and drug discovery. These properties are influenced by the compound's molecular structure and the presence of functional groups (Badri & Heidarizadeh, 2004).

科学的研究の応用

Large-Scale Stereoselective Synthesis

The compound has been the subject of research focusing on its large-scale stereoselective synthesis. For instance, Han et al. (2007) developed a multikilogram-scale, stereoselective process for synthesizing this compound, achieving high chemical and stereochemical purity, which is essential for further pharmaceutical applications (Han et al., 2007).

Synthesis in Antidepressant Production

It's also used in the synthesis of sertraline hydrochloride, an effective antidepressant. Vukics et al. (2002) presented an improved industrial synthesis of sertraline hydrochloride, where this compound plays a crucial role, showing its significance in pharmaceutical manufacturing (Vukics et al., 2002).

Oxidation Reactions and Molecular Structure Studies

The compound is also involved in oxidation reactions and structural studies. Malkova et al. (2014) explored the synthesis and oxidation reactions of related compounds, contributing to our understanding of their molecular structures and chemical behavior (Malkova et al., 2014).

Crystal Structure Analysis

Research by Zhang et al. (2006) on compounds related to (1R,4S)-4-(3,4-Dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride contributes to our understanding of their crystal structures. Such studies are important for the development of new pharmaceutical compounds (Zhang et al., 2006).

Identification and Derivatization in Forensic Science

In forensic science, the compound and its analogs have been identified and derivatized for specific studies. Nycz et al. (2016) identified novel hydrochloride salts of cathinones, a category to which this compound belongs, showcasing its relevance in legal and forensic contexts (Nycz et al., 2016).

Research on Stereochemistry and Reduction Processes

Wei-dong (2013) explored the stereoselective reduction of related compounds, which is crucial for producing bioactive compounds with specific desired effects (Men Wei-dong, 2013).

Synthesis and Applications in Organic Chemistry

Further, Kaiser et al. (2023) studied the molecular structures of similar compounds during their attempts at total synthesis, indicating ongoing research into the synthesis and application of such compounds in organic chemistry (Kaiser et al., 2023).

特性

IUPAC Name |

(1R,4S)-4-(3,4-dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17Cl2N.ClH/c1-20-17-9-7-12(13-4-2-3-5-14(13)17)11-6-8-15(18)16(19)10-11;/h2-6,8,10,12,17,20H,7,9H2,1H3;1H/t12-,17+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLFQGGGGFNSJKA-LWHGMNCYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCC(C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN[C@@H]1CC[C@H](C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18Cl3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

79896-32-5, 79617-99-5 | |

| Record name | (1R,4S)-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-N-methyl-1-naphthalenamine hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79896-32-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | rel-(1R,4S)-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-N-methyl-1-naphthalenamine hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79617-99-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID50712363 | |

| Record name | (1R,4S)-4-(3,4-Dichlorophenyl)-N-methyl-1,2,3,4-tetrahydro-1-naphthalenamine hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50712363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1R,4S)-4-(3,4-Dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride | |

CAS RN |

79836-76-3 | |

| Record name | (1R,4S)-4-(3,4-Dichlorophenyl)-N-methyl-1,2,3,4-tetrahydro-1-naphthalenamine hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50712363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[2-({[5-(Benzyloxy)pyridin-2-yl]methyl}amino)ethoxy]benzaldehyde](/img/structure/B1140725.png)

![5-[4-[N-(2-Pyridylamino)ethoxy]benzylidene]thiazolidine-2,4-dione](/img/structure/B1140727.png)